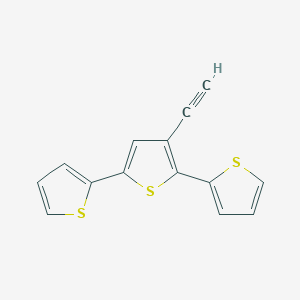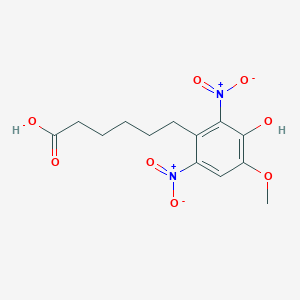![molecular formula C16H11N3O2 B14244907 Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-44-8](/img/structure/B14244907.png)
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C16H11N3O2. This compound is characterized by the presence of a benzonitrile group attached to a 4-(5-methoxy-2-pyridinyl)-2-oxazolyl moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzonitrile with 4-(5-methoxy-2-pyridinyl)-2-oxazole under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cuprous cyanide or sodium cyanide. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be incorporated to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzonitrile, 4-methoxy-
- Benzonitrile, 3,4,5-trimethoxy-
- Omeprazole (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)
Uniqueness
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 5-methoxy-2-pyridinyl and 2-oxazolyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
502422-44-8 |
|---|---|
Molekularformel |
C16H11N3O2 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
3-[4-(5-methoxypyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-20-13-5-6-14(18-9-13)15-10-21-16(19-15)12-4-2-3-11(7-12)8-17/h2-7,9-10H,1H3 |
InChI-Schlüssel |
WOTTVHZQQOFUGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


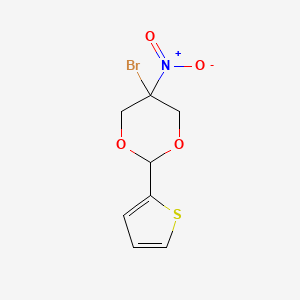
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
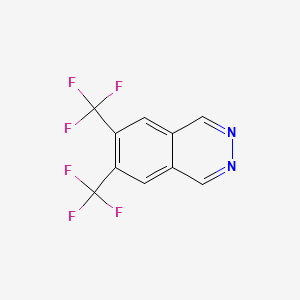
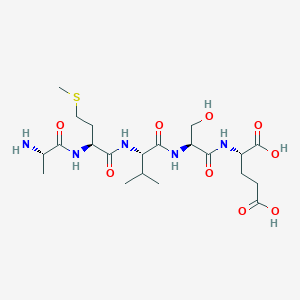
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
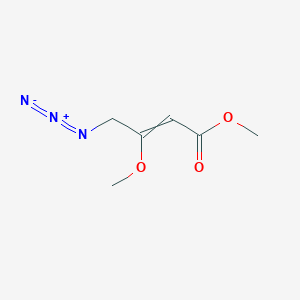
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
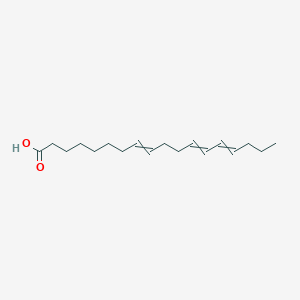
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)

